molecular formula C15H21ClO B13189877 [(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene

[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene

Cat. No.: B13189877
M. Wt: 252.78 g/mol
InChI Key: HYDJKXYNQVTKEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene typically involves the use of various organic reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Similar in structure but lacks the chloro and butoxy substituents.

    4-Chlorobenzyl alcohol: Contains the chloro and benzyl groups but lacks the cyclopropyl and butoxy substituents.

    3-Methylbutylbenzene: Contains the methyl and butyl groups but lacks the chloro and cyclopropyl substituents.

Uniqueness

[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H21ClO

Molecular Weight

252.78 g/mol

IUPAC Name

(4-chloro-3-cyclopropyl-3-methylbutoxy)methylbenzene

InChI

InChI=1S/C15H21ClO/c1-15(12-16,14-7-8-14)9-10-17-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3

InChI Key

HYDJKXYNQVTKEU-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCC1=CC=CC=C1)(CCl)C2CC2

Origin of Product

United States

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